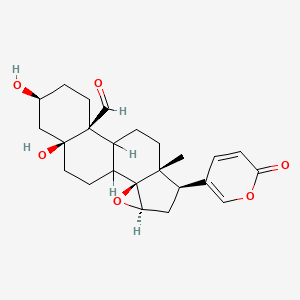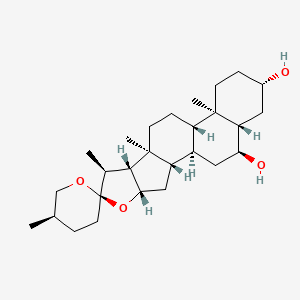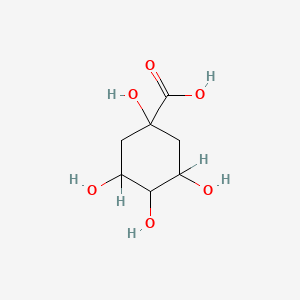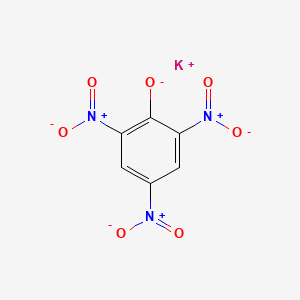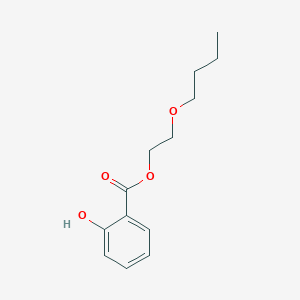
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
描述
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene, also known as para-aminobenzoic acid (PABA), is a chemical compound that is commonly found in sunscreens and other cosmetic products. PABA has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
PABA acts as a substrate for the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid. PABA is converted to dihydropteroic acid, which is then converted to tetrahydrofolic acid, the active form of folic acid. PABA has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
PABA has been found to have several biochemical and physiological effects, including the promotion of cell growth and the prevention of DNA damage. PABA has also been shown to have anti-inflammatory and analgesic properties. Additionally, PABA has been found to have a protective effect on the liver and may be beneficial in the treatment of liver diseases.
实验室实验的优点和局限性
PABA has several advantages for use in lab experiments, including its low cost and availability. PABA is also stable and can be easily synthesized. However, PABA has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on PABA, including its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. PABA may also have applications in the treatment of liver diseases and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of PABA and its potential side effects.
Conclusion:
In conclusion, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene, or 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzenenzoic acid, is a chemical compound that has been extensively studied for its potential use in scientific research. PABA has several potential applications in the fields of biochemistry and physiology, including its role in the biosynthesis of folic acid and its potential antioxidant and anti-inflammatory properties. While PABA has some limitations, it remains a promising area of research for the future.
科学研究应用
PABA has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology. PABA has been found to play a role in the biosynthesis of folic acid, which is essential for DNA synthesis and cell growth. PABA has also been shown to have antioxidant properties and may be beneficial in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDJNVDRIGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600879 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57364-89-3 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




